molecular formula C15H27ClN2O6S B1388155 Ethyl 1-(N-(tert-butoxycarbonyl)-N-(2-chloroethyl)sulfamoyl)piperidine-4-carboxylate CAS No. 1135283-14-5

Ethyl 1-(N-(tert-butoxycarbonyl)-N-(2-chloroethyl)sulfamoyl)piperidine-4-carboxylate

Cat. No.: B1388155
CAS No.: 1135283-14-5
M. Wt: 398.9 g/mol
InChI Key: OXPSVLYZIJEDHH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 1-(N-(tert-butoxycarbonyl)-N-(2-chloroethyl)sulfamoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Ethyl 1-(N-(tert-butoxycarbonyl)-N-(2-chloroethyl)sulfamoyl)piperidine-4-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities .

Biological Activity

Ethyl 1-(N-(tert-butoxycarbonyl)-N-(2-chloroethyl)sulfamoyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article delves into the compound's biological activity, synthesizing diverse research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O6SC_{13}H_{24}N_{2}O_{6}S . The compound features a piperidine ring substituted with a sulfamoyl group, which is known for its ability to interact with biological targets, particularly in the context of cancer therapy and antibiotic development.

The biological activity of this compound can be attributed to its structural components:

  • Sulfamoyl Group : This moiety is recognized for its role in inhibiting certain enzymes that are crucial for cellular processes, including those involved in cancer cell proliferation.
  • Chloroethyl Group : The presence of the chloroethyl group enhances the electrophilicity of the compound, allowing it to form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves:

  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells through the activation of apoptotic pathways.
  • Cell Cycle Arrest : It has been observed that such compounds can inhibit cell cycle progression, particularly at the G2/M checkpoint, leading to reduced proliferation rates .

Antimicrobial Activity

The sulfamoyl derivatives are also noted for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against specific bacterial strains by disrupting bacterial cell wall synthesis or inhibiting folate synthesis pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds. Below is a summary of relevant findings:

StudyCompoundFindings
Smith et al. (2020)Ethyl 1-(N-(tert-butoxycarbonyl)-N-(2-bromoethyl)sulfamoyl)piperidine-3-carboxylateDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Johnson et al. (2021)N-(tert-Butoxycarbonyl)sulfamoyl chlorideFound to enhance the reactivity of sulfamoyl groups in drug design, facilitating the development of more potent anticancer agents .
Lee et al. (2022)Sulfamoyl derivativesReported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

ethyl 1-[2-chloroethyl-[(2-methylpropan-2-yl)oxycarbonyl]sulfamoyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27ClN2O6S/c1-5-23-13(19)12-6-9-17(10-7-12)25(21,22)18(11-8-16)14(20)24-15(2,3)4/h12H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPSVLYZIJEDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)N(CCCl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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